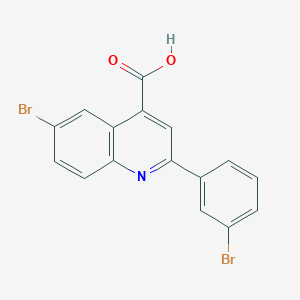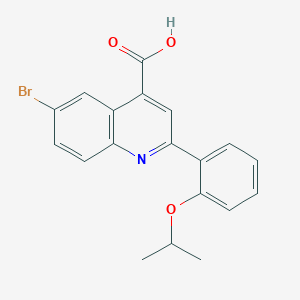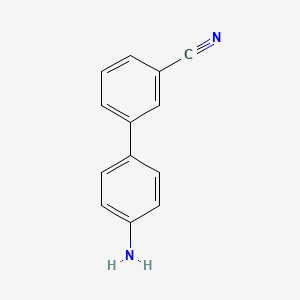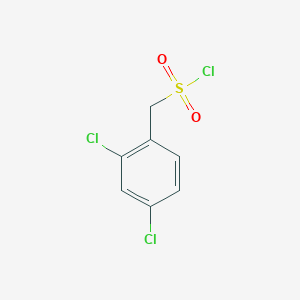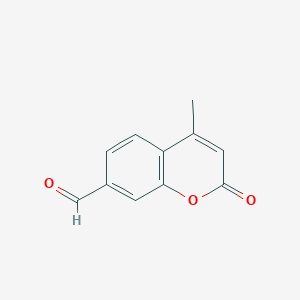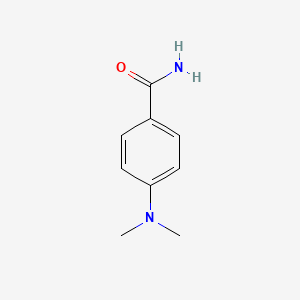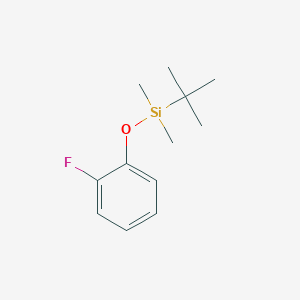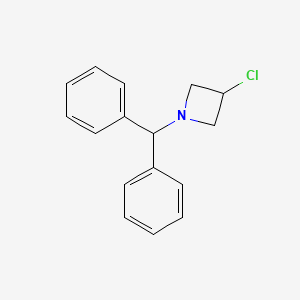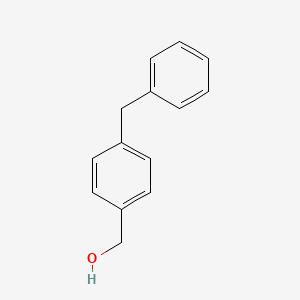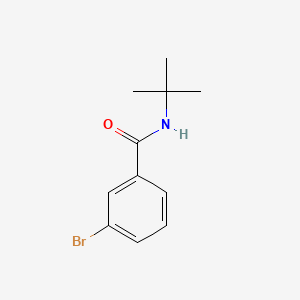
3-Bromo-N-(tert-butyl)benzamide
Overview
Description
3-Bromo-N-(tert-butyl)benzamide is a chemical compound with the molecular formula C11H14BrNO . It is used in various chemical reactions and has several properties that make it useful in the field of chemistry .
Physical And Chemical Properties Analysis
3-Bromo-N-(tert-butyl)benzamide has several physical and chemical properties that have been analyzed . These properties include its molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, and more .Scientific Research Applications
Antioxidant and Antibacterial Activities
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds, including “3-Bromo-N-(tert-butyl)benzamide”, have been synthesized and analyzed for their antioxidant and antibacterial activities .
- Methods of Application : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity. The new compounds were also tested for their in vitro growth inhibitory activity against different bacteria .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Drug Development
- Scientific Field : Pharmacology
- Application Summary : The N-tert-butyl amide group, which is found in “3-Bromo-N-(tert-butyl)benzamide”, is present in many drugs such as finasteride, nelfinavir, and CPI-1189 .
- Methods of Application : The specific methods of application in drug development are not provided in the source .
- Results : Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Inhibition of Smo Protein
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .
Proteomics Research
- Scientific Field : Proteomics
- Application Summary : “3-Bromo-N-(tert-butyl)benzamide” is a specialty product used in proteomics research applications .
- Methods of Application : The specific methods of application in proteomics research are not provided in the source .
- Results : The specific results or outcomes obtained from the use of “3-Bromo-N-(tert-butyl)benzamide” in proteomics research are not provided in the source .
Inhibition of Smo Protein
- Scientific Field : Biochemistry
- Application Summary : Benzamide compounds have been found to inhibit the binding of boron dipyrromethene (BODIPY)-labelled cyclopamine to Smo protein in HEK293 cells .
- Methods of Application : The specific methods of application are not provided in the source .
- Results : The specific results or outcomes obtained from the use of benzamide compounds in inhibiting Smo protein are not provided in the source .
properties
IUPAC Name |
3-bromo-N-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-11(2,3)13-10(14)8-5-4-6-9(12)7-8/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANCXBUPLNOOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345270 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(tert-butyl)benzamide | |
CAS RN |
42498-39-5 | |
| Record name | N-t-Butyl 3-bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90345270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


